N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide
CAS No.: 941933-29-5
Cat. No.: VC4995220
Molecular Formula: C22H27N3O4S
Molecular Weight: 429.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941933-29-5 |
|---|---|
| Molecular Formula | C22H27N3O4S |
| Molecular Weight | 429.54 |
| IUPAC Name | N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |
| Standard InChI | InChI=1S/C22H27N3O4S/c1-28-17-9-7-16(8-10-17)19(25-11-13-29-14-12-25)15-23-21(26)22(27)24-18-5-3-4-6-20(18)30-2/h3-10,19H,11-15H2,1-2H3,(H,23,26)(H,24,27) |
| Standard InChI Key | SPODYUBPVVPYPT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2SC)N3CCOCC3 |
Introduction
Key Features:
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Functional Groups:
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Methoxy (-OCH₃) group on the phenyl ring.
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Morpholine ring, a six-membered heterocycle containing oxygen and nitrogen.
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Methylsulfanyl (-SCH₃) substitution on another phenyl ring.
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Molecular Formula: Likely C₂₂H₂₈N₂O₃S.
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Molecular Weight: Estimated around 400–450 g/mol.
Synthesis
While specific details for synthesizing this exact compound are not directly available, its preparation likely involves:
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Amide Bond Formation: Coupling of ethanediamine derivatives with appropriately functionalized aromatic carboxylic acids or acid chlorides.
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Substituent Introduction:
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Methoxyphenyl and methylsulfanylphenyl groups can be introduced via Friedel-Crafts acylation or nucleophilic substitution reactions.
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Morpholine can be incorporated through nucleophilic substitution using morpholine derivatives and alkyl halides.
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General Reaction Pathway:
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Step 1: Synthesize intermediates containing methoxyphenyl and methylsulfanylphenyl groups.
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Step 2: Couple these intermediates with ethanediamine or its derivatives using activating agents like carbodiimides (e.g., DCC or EDC).
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Step 3: Purify the final product using recrystallization or chromatography techniques.
Spectroscopic Characteristics:
To confirm its structure, the following techniques would typically be used:
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NMR Spectroscopy:
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-NMR: Signals for aromatic protons, methoxy group, morpholine protons, and amide NH groups.
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-NMR: Peaks corresponding to carbon atoms in aromatic rings, amides, and methoxy groups.
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Mass Spectrometry (MS): Molecular ion peak corresponding to its molecular weight.
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IR Spectroscopy: Characteristic amide C=O stretching (~1650 cm⁻¹), aromatic C-H stretching (~3000 cm⁻¹), and morpholine-related vibrations.
Potential Applications
Given its structural features, this compound may have applications in:
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Pharmaceutical Research:
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The presence of amide bonds and aromatic substituents suggests potential bioactivity.
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Morpholine-containing compounds are often explored as enzyme inhibitors or receptor ligands.
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Material Science:
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Functionalized aromatic compounds like this may serve as precursors for advanced materials or polymers.
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Medicinal Chemistry:
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The combination of methoxyphenyl and methylsulfanyl groups could impart antioxidant or antimicrobial properties.
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Related Compounds
Compounds with similar structural motifs have been studied for various purposes:
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Morpholine derivatives are known for their role in kinase inhibition (e.g., VEGFR inhibitors) .
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Methoxyphenyl-containing molecules have been investigated for anti-inflammatory and anticancer activities .
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Sulfanyl-substituted phenyl compounds exhibit antimicrobial properties .
Research Gaps and Future Directions
Further research is needed to explore:
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Biological Activity:
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Screening against disease-relevant targets such as enzymes or receptors.
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Toxicological Profile:
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Assessing safety for pharmaceutical or industrial applications.
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Synthetic Optimization:
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Developing cost-effective and scalable methods for synthesis.
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This compound represents an intriguing candidate for further exploration in both academic and industrial settings due to its unique combination of functional groups and potential bioactivity.
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